An In-depth Technical Guide to 1,4,6,7-Tetrahydropyrano[4,3-c]pyrazole: Core Properties and Scientific Insights
An In-depth Technical Guide to 1,4,6,7-Tetrahydropyrano[4,3-c]pyrazole: Core Properties and Scientific Insights
For Researchers, Scientists, and Drug Development Professionals
Abstract
The fused heterocyclic system of 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole represents a significant scaffold in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the core basic properties of this compound, including its chemical structure, physicochemical characteristics, and spectroscopic profile. The synthesis of this pyranopyrazole derivative is detailed, offering insights into practical laboratory preparation. Furthermore, this document explores the broader context of the pyranopyrazole class of molecules, highlighting their diverse and potent biological activities which underpin their importance in pharmaceutical research.
Introduction: The Significance of the Pyranopyrazole Scaffold
Heterocyclic compounds are the cornerstone of modern pharmacology, with a vast number of approved drugs featuring these structural motifs. Among them, fused heterocyclic systems offer a unique three-dimensional architecture that can effectively interact with biological targets. The pyranopyrazole nucleus, which incorporates both a pyran and a pyrazole ring, is a versatile framework that has garnered considerable attention for its wide array of pharmacological activities.[1][2]
Derivatives of the broader pyranopyrazole class have demonstrated significant potential as antimicrobial, anti-inflammatory, anticancer, analgesic, anticonvulsant, and vasodilator agents.[1][2] The specific isomer, 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole, is an important intermediate in the synthesis of more complex molecules, including various enzyme inhibitors and receptor antagonists.[3] This guide will focus on the fundamental properties of this core structure, providing a foundational understanding for researchers engaged in the synthesis and application of novel therapeutics.
Core Molecular and Physicochemical Properties
A precise understanding of the physical and chemical properties of a compound is fundamental to its application in research and development. For 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole, these properties dictate its solubility, stability, and suitability for various experimental conditions.
Molecular Structure and Identification
The core structure of 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole consists of a tetrahydropyran ring fused to a pyrazole ring.
Molecular Formula: C₆H₈N₂O[1]
Molecular Weight: 124.14 g/mol
CAS Number: 258353-57-0[1]
Below is a diagram representing the chemical structure of 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole.
Caption: Chemical structure of 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole.
Physicochemical Data
While specific experimental data for the parent compound is not extensively published, data for its derivatives and related structures provide valuable insights. For instance, the trifluoromethyl derivative, 3-(trifluoromethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole, has a reported boiling point of 279 °C, suggesting that the parent compound also has a relatively high boiling point due to its heterocyclic nature and potential for hydrogen bonding.
The solubility of pyranopyrazole derivatives is influenced by their substituents. A carbaldehyde derivative of 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole is estimated to have moderate water solubility (in the range of 1-10 grams per liter) and enhanced solubility in protic solvents like ethanol. This suggests that the parent compound likely exhibits similar solubility characteristics, being sparingly soluble in water and more soluble in organic solvents.
Table 1: Physicochemical Properties of 1,4,6,7-Tetrahydropyrano[4,3-c]pyrazole and a Key Derivative
| Property | 1,4,6,7-Tetrahydropyrano[4,3-c]pyrazole | 3-(Trifluoromethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole |
| CAS Number | 258353-57-0[1] | 1022931-45-8 |
| Molecular Formula | C₆H₈N₂O[1] | C₇H₇F₃N₂O |
| Molecular Weight | 124.14 g/mol | 192.14 g/mol |
| Boiling Point | Not available | 279 °C |
| Purity | Typically available at 99%[1] | Not specified |
Synthesis and Chemical Reactivity
The synthesis of the 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole core is a key step in the development of more complex derivatives for pharmacological screening.
Synthetic Pathway
A common and effective method for the synthesis of derivatives of this scaffold involves a multi-step process starting from readily available materials. A patented method for a carboxylic acid derivative provides a representative example of the synthetic strategy.[3]
The synthesis generally proceeds via the following key steps:
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Condensation: Reaction of a tetrahydropyranone with a suitable C2-synthon, such as diethyl oxalate, in the presence of a strong base.[3]
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Cyclization: The resulting intermediate undergoes a ring-closing reaction with hydrazine hydrate to form the fused pyrazole ring. [3.
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Hydrolysis (for carboxylic acid derivatives): If an ester is used as the starting material, a final hydrolysis step yields the carboxylic acid.[3]
This approach offers mild reaction conditions and allows for the preparation of the final product with high yield and purity, making it suitable for larger-scale synthesis.[3]
Caption: General synthetic workflow for 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole derivatives.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the tetrahydropyran and pyrazole rings. The protons on the tetrahydropyran ring will likely appear as multiplets in the aliphatic region. The N-H proton of the pyrazole ring is expected to be a broad singlet, with its chemical shift being dependent on the solvent and concentration.
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¹³C NMR: The carbon NMR spectrum will display distinct signals for each carbon atom in the fused ring system. The chemical shifts will be influenced by the neighboring heteroatoms (nitrogen and oxygen).
Infrared (IR) Spectroscopy
The IR spectrum of 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole is predicted to exhibit characteristic absorption bands. For a carbaldehyde derivative, a broad absorption band in the region of 3400-3200 cm⁻¹ is attributed to the N-H stretching vibration of the pyrazole ring. The parent compound will also show a prominent N-H stretch, along with C-H, C-O, and C-N stretching and bending vibrations.
Mass Spectrometry (MS)
Mass spectrometry will provide information on the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M+) would be expected at m/z 124. The fragmentation pattern would likely involve the characteristic cleavage of the pyran and pyrazole rings.
Biological and Pharmacological Potential
The pyranopyrazole scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. This versatility has led to the development of numerous pyranopyrazole derivatives with a wide range of biological activities.
Table 2: Reported Biological Activities of the Pyranopyrazole Class of Compounds
| Biological Activity | Therapeutic Area | Reference |
| Antimicrobial | Infectious Diseases | [1][2] |
| Anti-inflammatory | Inflammatory Disorders | [1][2] |
| Anticancer | Oncology | [1][2] |
| Analgesic | Pain Management | [1] |
| Anticonvulsant | Neurology | [1] |
| Vasodilator | Cardiovascular Diseases | [1] |
| NIK Inhibitors | Immunology, Oncology | [3] |
| CFTR Inhibitors | Cystic Fibrosis | [3] |
| RBP4 Antagonists | Metabolic Disorders | [3] |
| Protein Kinase Inhibitors | Oncology, Inflammatory Diseases | [3] |
The diverse biological activities of pyranopyrazoles stem from their ability to interact with various enzymes and receptors. The specific substitution pattern on the pyranopyrazole core allows for the fine-tuning of activity and selectivity towards a particular biological target. The 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole scaffold serves as a crucial starting point for the synthesis of libraries of compounds for high-throughput screening in drug discovery programs.
Conclusion and Future Directions
1,4,6,7-Tetrahydropyrano[4,3-c]pyrazole is a heterocyclic compound of significant interest due to its role as a key building block in the synthesis of pharmacologically active molecules. This guide has provided a summary of its core properties, including its structure, physicochemical characteristics, and a likely synthetic route. While specific experimental data for the parent compound is limited, the information available for its derivatives and the broader pyranopyrazole class highlights the immense potential of this scaffold.
Future research should focus on the full experimental characterization of the parent compound to provide a more complete foundational dataset for the scientific community. Furthermore, the continued exploration of the synthetic derivatization of the 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole core will undoubtedly lead to the discovery of novel compounds with potent and selective biological activities, contributing to the development of new therapeutics for a range of human diseases.
